![molecular formula C7H7N5O2 B15069838 2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine CAS No. 62194-97-2](/img/structure/B15069838.png)
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of both hydrazinyl and nitro functional groups in the molecule makes it a versatile intermediate for various chemical reactions and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine typically involves the condensation of 2-aminopyridine with appropriate nitro-containing reagents. One common method is the reaction of 2-aminopyridine with 3-nitropropionic acid under acidic conditions to form the imidazo[1,2-A]pyridine core. The hydrazinyl group can then be introduced through the reaction of the nitroimidazo[1,2-A]pyridine with hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Aminoimidazo[1,2-A]pyridine derivatives.
Reduction: Azidoimidazo[1,2-A]pyridine derivatives.
Substitution: Various substituted imidazo[1,2-A]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antitumor effects. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
2-Hydrazinyl-3-nitroimidazo[1,2-A]pyridine can be compared with other similar compounds such as:
3-Nitroimidazo[1,2-A]pyridine: Lacks the hydrazinyl group, which may result in different reactivity and biological activity.
2-Amino-3-nitroimidazo[1,2-A]pyridine: Contains an amino group instead of a hydrazinyl group, leading to different chemical properties and applications.
2-Hydrazinyl-3-aminoimidazo[1,2-A]pyridine:
Eigenschaften
CAS-Nummer |
62194-97-2 |
|---|---|
Molekularformel |
C7H7N5O2 |
Molekulargewicht |
193.16 g/mol |
IUPAC-Name |
(3-nitroimidazo[1,2-a]pyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H7N5O2/c8-10-6-7(12(13)14)11-4-2-1-3-5(11)9-6/h1-4,10H,8H2 |
InChI-Schlüssel |
UJDCGSWUXZSEKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethoxybenzo[cd]indole](/img/structure/B15069765.png)
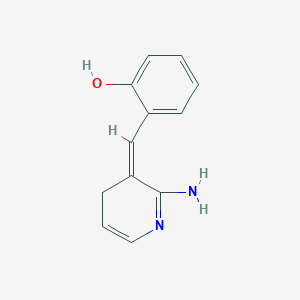

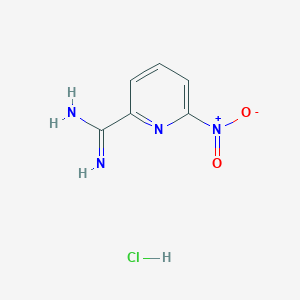
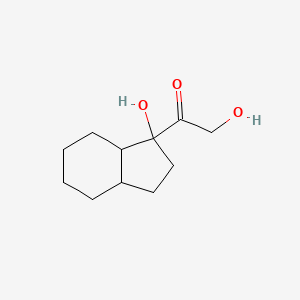
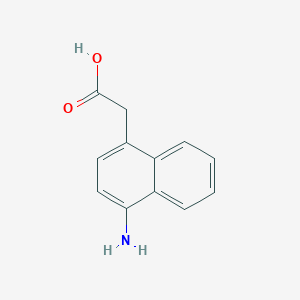

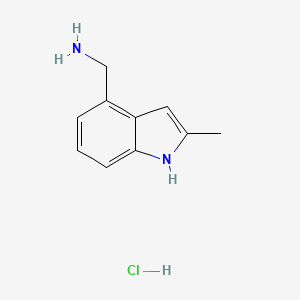

![3-Amino-6,7-dimethylspiro[3.4]octane-1-carboxylic acid](/img/structure/B15069810.png)
![6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B15069811.png)
![3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one](/img/structure/B15069817.png)
![[2-(1-Cyclopentylpiperidin-2-yl)ethyl]amine](/img/structure/B15069819.png)
![Benzo[b]thiophene-5-carbaldehyde 1,1-dioxide](/img/structure/B15069837.png)
